molecular formula C15H24O B1263563 3-Deoxycapsidiol

3-Deoxycapsidiol

Cat. No.: B1263563
M. Wt: 220.35 g/mol
InChI Key: NJWPLFBOSCSZFA-QHSBEEBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deoxycapsidiol is a sesquiterpenoid derived from the phytoalexin capsidiol (C₁₅H₂₆O₂), a key antimicrobial compound produced by plants in response to pathogen attack. It is synthesized via selective derivatization and reductive cleavage of the equatorial 3α-hydroxyl group of capsidiol . Structurally, this compound (C₁₅H₂₄O) retains the eremophilane carbon skeleton but lacks the hydroxyl group at position 3, which significantly impacts its biological activity .

This compound is primarily studied for its role in elucidating biosynthetic pathways of sesquiterpenoids and as a precursor for novel isomers such as aristolochene and eremophilene . Its reduced antifungal potency compared to capsidiol underscores the functional importance of the 3α-hydroxyl group in phytoalexins.

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1R,4R,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalen-1-ol

InChI

InChI=1S/C15H24O/c1-10(2)12-6-7-13-14(16)8-5-11(3)15(13,4)9-12/h7,11-12,14,16H,1,5-6,8-9H2,2-4H3/t11-,12-,14-,15-/m1/s1

InChI Key

NJWPLFBOSCSZFA-QHSBEEBCSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](C2=CC[C@H](C[C@]12C)C(=C)C)O

Canonical SMILES

CC1CCC(C2=CCC(CC12C)C(=C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences

The table below summarizes structural and functional differences between 3-deoxycapsidiol and related sesquiterpenoids:

Compound Name Molecular Formula Structural Features Biosynthetic Pathway Antifungal MIC Source
Capsidiol C₁₅H₂₆O₂ 3α,1β-diol configuration Epiaristolochene dihydroxylation 3–10 ng
This compound C₁₅H₂₄O Lacks 3α-OH; retains 1β-OH Reductive cleavage of capsidiol’s 3α-OH >10× higher than capsidiol
Aristolochene C₁₅H₂₄ Tricyclic hydrocarbon Epiaristolochene synthase activity N/A
Eremophilene C₁₅H₂₄ Bicyclic sesquiterpene Derived from 1- and this compound isomers N/A
4-Epieremophil-9-ene-1,11-diol C₁₅H₂₄O₂ 4-epi configuration; 1,11-diol substituents Cryptic sesquiterpenoids from Botrytis cinerea Not determined

Spectroscopic and Stereochemical Analysis

  • This compound : Characterized by NMR (¹H, ¹³C) and mass spectrometry, with key signals confirming the absence of the 3α-OH group .
  • Fungal Compounds: Absolute configuration determined via Mosher NMR and NOESY experiments (e.g., compound 6 in Botrytis cinerea has S-configuration at C-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Deoxycapsidiol
Reactant of Route 2
3-Deoxycapsidiol

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